molecular formula C12H18N2 B1429265 N-(propan-2-yl)-5,6,7,8-tetrahydroquinolin-8-amine CAS No. 1427380-60-6

N-(propan-2-yl)-5,6,7,8-tetrahydroquinolin-8-amine

Cat. No. B1429265
CAS RN: 1427380-60-6
M. Wt: 190.28 g/mol
InChI Key: MMIUIJWTEXAJOA-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-5,6,7,8-tetrahydroquinolin-8-amine (NPTQ) is an organic compound that is derived from quinoline. It is an aromatic amine and is a derivative of quinoline. NPTQ is an important component of many synthetic pathways and has been used in a variety of scientific research applications. It is also used in the synthesis of several drugs, including those used to treat cancer and Alzheimer's disease.

Scientific Research Applications

Anticancer Research

8-Hydroxyquinoline derivatives, closely related to the queried compound, have drawn attention for their significant biological activities, including anti-cancer properties. These compounds have been explored for synthetic modifications to develop potent, target-based broad-spectrum drug molecules for treating life-threatening diseases such as cancer. Their ability to chelate metal ions further underscores their potential as drug candidates for various diseases, highlighting the role of the 8-aminoquinoline scaffold in medicinal chemistry for anticancer applications (Gupta, Luxami, & Paul, 2021).

Neuroprotective and Antiaddictive Applications

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a compound structurally related to the queried molecule, exhibits neuroprotective, antiaddictive, and antidepressant properties in various neurodegenerative diseases of the central nervous system. This highlights the potential of tetrahydroisoquinoline derivatives in developing treatments for CNS disorders, demonstrating a broad spectrum of biological activities that include modulation of monoaminergic systems and MAO inhibition (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Antiprotozoal Drug Development

8-Aminoquinolines, such as tafenoquine, have been evaluated for their efficacy and reduced toxicity to provide better treatments for protozoal infections, including malaria and leishmaniasis. This research underscores the therapeutic potential of 8-aminoquinoline analogs in public health as future antiprotozoals, highlighting their broad utility and the ongoing efforts to improve their safety profiles (Tekwani & Walker, 2006).

Environmental and Biological Sensing

Research into fluorescent sensors based on 8-aminoquinoline derivatives for detecting Zn2+ ions in environmental and biological applications has been extensive. These studies demonstrate the value of 8-amidoquinoline derivatives as functional receptors for zinc ions, emphasizing their selectivity, bio-compatibility, and potential for significant improvements in chemosensors. The developments in this area reflect the adaptability of 8-aminoquinoline derivatives in designing sensitive and selective probes for metal ion detection, which is crucial for both environmental monitoring and biological research (Mohamad et al., 2021).

properties

IUPAC Name

N-propan-2-yl-5,6,7,8-tetrahydroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-9(2)14-11-7-3-5-10-6-4-8-13-12(10)11/h4,6,8-9,11,14H,3,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIUIJWTEXAJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(propan-2-yl)-5,6,7,8-tetrahydroquinolin-8-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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